2,2'-Dibenzoylbiphenyl
Overview
Description
2,2'-Dibenzoylbiphenyl (DBBP) is an organic compound consisting of two benzoyl groups attached to a biphenyl ring. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. DBBP is widely used in the synthesis of organic compounds and has a variety of scientific applications.
Scientific Research Applications
Polymer Science and Fuel Cells
One notable application of 2,2'-dibenzoylbiphenyl derivatives is in the development of polybenzimidazoles (PBIs), which are critical for high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). PBIs, such as poly(2,2′-(m-phenylene)-5,5′-bibenzimidazole) and its derivatives, exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for fuel cell applications. These polymers' ability to operate at high temperatures without hydration offers a significant advantage over traditional fuel cell membranes, enhancing fuel efficiency and operational flexibility (Rath et al., 2020). Additionally, research into functionalized polybenzimidazoles has shown that introducing dihydroxy functional groups can improve proton conductivity, further underscoring the potential of 2,2'-dibenzoylbiphenyl derivatives in fuel cell technology (Yu & Benicewicz, 2009).
Organic Synthesis and Material Science
The versatility of 2,2'-dibenzoylbiphenyl derivatives extends to organic synthesis and materials science, where these compounds are used as intermediates in the synthesis of complex molecules and materials. For instance, the palladium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes has been demonstrated to selectively afford phenanthrene derivatives, highlighting the utility of these compounds in synthesizing polycyclic aromatic hydrocarbons with potential applications in materials science and organic electronics (Nagata et al., 2014).
Environmental Science and Green Chemistry
In the realm of environmental science and green chemistry, the synthesis of benzimidazoles, including those derived from 2,2'-dibenzoylbiphenyl, in high-temperature water presents an eco-friendly alternative to traditional synthetic routes. This approach not only offers high yields comparable to or better than those in conventional media but also highlights the role of solvent properties in enhancing reaction efficiency, thereby contributing to the development of more sustainable chemical processes (Dudd et al., 2003).
properties
IUPAC Name |
[2-(2-benzoylphenyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-25(19-11-3-1-4-12-19)23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(28)20-13-5-2-6-14-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYFRBOEHCWJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311724 | |
Record name | 2,2'-Dibenzoylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibenzoylbiphenyl | |
CAS RN |
24018-00-6 | |
Record name | NSC245022 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dibenzoylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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